molecular formula C5H5Cl2IN2 B2361698 5-Chloro-3-(chloromethyl)-4-iodo-1-methylpyrazole CAS No. 2344678-88-0

5-Chloro-3-(chloromethyl)-4-iodo-1-methylpyrazole

Cat. No.: B2361698
CAS No.: 2344678-88-0
M. Wt: 290.91
InChI Key: HDVXBTRZPACCBT-UHFFFAOYSA-N
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Description

5-Chloro-3-(chloromethyl)-4-iodo-1-methylpyrazole: is a heterocyclic compound that features a pyrazole ring substituted with chlorine, chloromethyl, iodine, and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-3-(chloromethyl)-4-iodo-1-methylpyrazole typically involves multi-step reactions starting from readily available precursors. One common method involves the halogenation of a pyrazole derivative. For instance, the chlorination and iodination of a methylpyrazole can be achieved using reagents like N-chlorosuccinimide (NCS) and iodine monochloride (ICl) under controlled conditions .

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled temperatures, and specific solvents to facilitate the halogenation reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions: 5-Chloro-3-(chloromethyl)-4-iodo-1-methylpyrazole can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azido or thiocyanato derivatives, while coupling reactions can produce biaryl or styrene derivatives .

Scientific Research Applications

Chemistry: In chemistry, 5-Chloro-3-(chloromethyl)-4-iodo-1-methylpyrazole is used as a building block for the synthesis of more complex heterocyclic compounds. Its unique substitution pattern allows for diverse chemical modifications .

Biology and Medicine: Its derivatives may exhibit biological activities such as antimicrobial, antiviral, or anticancer properties .

Industry: In the industrial sector, it can be used in the synthesis of agrochemicals, dyes, and materials with specific properties. Its halogenated structure makes it a valuable intermediate for various chemical processes .

Mechanism of Action

The mechanism of action of 5-Chloro-3-(chloromethyl)-4-iodo-1-methylpyrazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of halogens can enhance its binding affinity and selectivity towards these targets .

Comparison with Similar Compounds

  • 5-Chloro-1-vinyl-1H-pyrazole
  • 3-Alkenyl-5-chloro-1H-pyrazole
  • 5-Chloro-2-methyl-4-isothiazolin-3-one

Comparison: Compared to these similar compounds, 5-Chloro-3-(chloromethyl)-4-iodo-1-methylpyrazole is unique due to the presence of both chlorine and iodine atoms on the pyrazole ring. This dual halogenation can impart distinct chemical reactivity and biological activity, making it a versatile compound for various applications .

Properties

IUPAC Name

5-chloro-3-(chloromethyl)-4-iodo-1-methylpyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5Cl2IN2/c1-10-5(7)4(8)3(2-6)9-10/h2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDVXBTRZPACCBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C(=N1)CCl)I)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5Cl2IN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.91 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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